オクテニジン塩酸塩

概要

説明

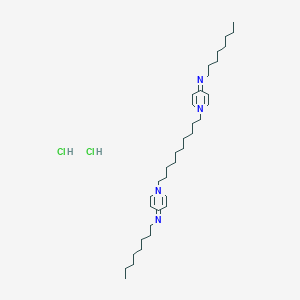

オクトニジン塩酸塩は、4-アミノピリジンに由来するジェミニ界面活性剤構造を持つカチオン性界面活性剤です。グラム陽性菌およびグラム陰性菌に対して広範囲の抗菌活性を示すことが知られています。 1987年以降、ヨーロッパでは主に皮膚、粘膜、創傷の消毒薬として使用されています .

2. 製法

合成ルートと反応条件: オクトニジン塩酸塩の合成は、1,10-ジブロモデカンを4-オクチルピリジンと反応させて中間体を生成し、その後塩酸で処理することにより行われます。 反応条件は通常、加熱とエタノールなどの溶媒の使用を伴います .

工業的生産方法: 工業的生産方法では、オクトニジン塩酸塩の収率と純度を最適化することに重点が置かれています。改善された方法では、製造コストを削減し、プロセス中に生成される不純物を最小限に抑えます。 この方法には、高品質な生産を確保するために、特定の触媒と制御された反応環境を使用することが含まれます .

科学的研究の応用

Octenidine Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a surfactant in various chemical reactions and formulations.

Biology: Employed in microbiological studies to investigate its antimicrobial properties.

Medicine: Widely used as an antiseptic for skin, mucous membranes, and wounds. It is effective against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Industry: Utilized in the formulation of disinfectants and antiseptic products for healthcare and personal care

作用機序

オクトニジン塩酸塩は、細菌の細胞膜を破壊することによりその効果を発揮します。そのカチオン性により、細菌細胞壁の負電荷成分と相互作用することができ、細胞溶解と死をもたらします。この機構は、グラム陽性菌とグラム陰性菌の両方に対して効果的です。 この化合物はバイオフィルム形成も阻害するため、感染予防に役立ちます .

類似化合物:

クロルヘキシジン: 同様の広範囲の抗菌活性を示す別の広く使用されている消毒薬。

ポリヘキサメチレンビグアナイド(PHMB): 創傷ケアや消毒薬として使用されています。

ポビドンヨード: ヨウ素の放出を含む異なる作用機序を持つ、一般的に使用されている消毒薬。

独自性: オクトニジン塩酸塩は、クロルヘキシジンと比較して、その迅速な作用と低い有効濃度でユニークです。 また、安価であり、耐性発生も示されていないため、多くの用途で好ましい選択肢となっています .

生化学分析

Biochemical Properties

Octenidine hydrochloride plays a significant role in biochemical reactions due to its ability to disrupt microbial cell membranes. It interacts with various biomolecules, including enzymes and proteins, by binding to the negatively charged components of the cell membrane. This interaction leads to the disruption of the lipid bilayer, resulting in cell lysis and death . Octenidine hydrochloride has been shown to be effective against common bacteria such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Cellular Effects

The effects of octenidine hydrochloride on cells are profound. It influences cell function by disrupting cell signaling pathways and altering gene expression. The compound’s interaction with the cell membrane leads to the loss of membrane integrity, causing leakage of cellular contents and ultimately cell death . Additionally, octenidine hydrochloride has been found to inhibit biofilm formation by Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Staphylococcus aureus (VRSA), making it a valuable tool in preventing nosocomial infections .

Molecular Mechanism

At the molecular level, octenidine hydrochloride exerts its effects by binding to the lipid components of the cell membrane. This binding disrupts the membrane’s structure, leading to increased permeability and cell lysis . The compound’s cationic nature allows it to interact with the negatively charged phospholipids in the membrane, causing destabilization and disruption of membrane integrity . Additionally, octenidine hydrochloride has been shown to impair ergosterol biosynthesis in Candida albicans, further contributing to its antifungal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of octenidine hydrochloride have been observed to change over time. The compound is stable over a wide pH range (1.6-12.2) and retains its antimicrobial activity in the presence of organic matter . Studies have shown that octenidine hydrochloride can achieve a significant reduction in bacterial load within minutes of application . Long-term studies have demonstrated that the compound does not induce resistance in bacteria, making it a reliable antiseptic for prolonged use .

Dosage Effects in Animal Models

The effects of octenidine hydrochloride vary with different dosages in animal models. In rabbits, high doses (22.5 mg/kg) have been associated with adverse effects such as prostration, weakness, and reduced food consumption . Lower doses have been well-tolerated and effective in reducing bacterial load without significant toxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

Octenidine hydrochloride is not associated with specific metabolic pathways or target proteins but acts comprehensively by disrupting cell membranes . Its primary mode of action involves interaction with the lipid components of the membrane, leading to cell lysis . The compound’s stability and lack of specific metabolic targets contribute to its broad-spectrum antimicrobial activity and low potential for resistance development .

Transport and Distribution

Within cells and tissues, octenidine hydrochloride is transported and distributed primarily through passive diffusion. Its cationic nature facilitates binding to negatively charged cellular components, aiding in its accumulation at the site of action . The compound’s distribution is influenced by its interaction with membrane lipids, which enhances its localization to microbial cell membranes .

Subcellular Localization

Octenidine hydrochloride localizes primarily to the cell membrane, where it exerts its antimicrobial effects . The compound’s cationic nature allows it to target the negatively charged phospholipids in the membrane, leading to membrane disruption and cell lysis . This subcellular localization is critical for its efficacy as an antiseptic, as it ensures direct interaction with the microbial cell membrane .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Octenidine Hydrochloride involves the reaction of 1,10-dibromodecane with 4-octylpyridine to form the intermediate compound, which is then treated with hydrochloric acid to yield Octenidine Hydrochloride. The reaction conditions typically involve heating and the use of solvents such as ethanol .

Industrial Production Methods: Industrial production methods focus on optimizing the yield and purity of Octenidine Hydrochloride. An improved method involves reducing preparation costs and minimizing impurities generated during the process. This method includes the use of specific catalysts and controlled reaction environments to ensure high-quality production .

化学反応の分析

反応の種類: オクトニジン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: 特定の条件下では酸化される可能性がありますが、これは一般的な用途では一般的な反応ではありません。

還元: オクトニジン塩酸塩では還元反応はあまり一般的ではありません。

置換: 特に強力な求核剤の存在下で、置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムなどの強力な酸化剤。

置換: 水性条件下での水酸化ナトリウムなどの求核剤。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりさまざまな酸化誘導体が生成される可能性があり、置換によりさまざまな置換ピリジン化合物が生成される可能性があります .

4. 科学研究における用途

オクトニジン塩酸塩は、幅広い科学研究用途を有しています。

化学: さまざまな化学反応および製剤における界面活性剤として使用されています。

生物学: 抗菌特性を調査するための微生物学的研究で使用されています。

医学: 皮膚、粘膜、創傷の消毒薬として広く使用されています。メチシリン耐性黄色ブドウ球菌(MRSA)を含む幅広い菌に効果があります。

類似化合物との比較

Chlorhexidine: Another widely used antiseptic with a similar broad-spectrum antimicrobial activity.

Polyhexamethylene Biguanide (PHMB): Used in wound care and as a disinfectant.

Povidone-Iodine: Commonly used antiseptic with a different mechanism of action involving iodine release.

Uniqueness: Octenidine Hydrochloride is unique in its rapid action and lower effective concentration compared to chlorhexidine. It is also less expensive and has not shown resistance development, making it a preferred choice in many applications .

特性

CAS番号 |

70775-75-6 |

|---|---|

分子式 |

C36H63ClN4 |

分子量 |

587.4 g/mol |

IUPAC名 |

N-octyl-1-[10-(4-octyliminopyridin-1-yl)decyl]pyridin-4-imine;hydrochloride |

InChI |

InChI=1S/C36H62N4.ClH/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;/h23-26,31-34H,3-22,27-30H2,1-2H3;1H |

InChIキー |

YTALUUOUWAVHLK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.Cl.Cl |

正規SMILES |

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.Cl |

Key on ui other cas no. |

70775-75-6 |

関連するCAS |

71251-02-0 (Parent) |

同義語 |

N,N'-(1,10-decanediyldi-1-(4H)-pyridinyl-4-ylidene)bis-(1-octamine) dihydrochloride octeniderm octenidine octenidine hydrochloride Octenidol octenisept Win 41464-2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。